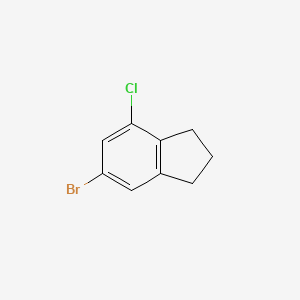

6-Bromo-4-chloro-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

6-bromo-4-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODURFYCCBRNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Chloro 2,3 Dihydro 1h Indene

Precursor Synthesis and Starting Material Derivatization for Dihydroindene Core

The journey towards 6-bromo-4-chloro-2,3-dihydro-1H-indene begins with the careful selection and modification of precursor molecules. A common approach involves utilizing readily available starting materials that can be chemically altered to form the fundamental 2,3-dihydro-1H-indene (indane) structure. For instance, substituted phenols can serve as precursors, undergoing transformations such as palladium-catalyzed Suzuki coupling followed by ring-closing metathesis to yield functionalized indene (B144670) derivatives. organic-chemistry.org Another strategy begins with 2-iodobenzylmalonates and 2-iodobenzoylacetates, which can be converted into functionalized indanes and indanones. nih.govacs.org

The derivatization of these starting materials is a critical step in tailoring the molecule for subsequent reactions. This may involve the introduction of activating groups or protecting groups to direct the regioselectivity of upcoming bond formations and halogenations. The goal is to create a molecular framework that is primed for the construction of the five-membered ring fused to the benzene (B151609) ring, which is characteristic of the dihydroindene core.

Strategic C-C Bond Formation for the Dihydroindene Skeleton Construction

The construction of the dihydroindene skeleton is a pivotal phase in the synthesis. This is achieved through strategic carbon-carbon bond-forming reactions that create the fused ring system.

Intramolecular Cyclization Reactions in Indene Derivative Synthesis

Intramolecular cyclization is a powerful method for forming the five-membered ring of the dihydroindene core. This can be achieved through various catalytic processes. For example, a Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes can produce substituted indenes under mild conditions. organic-chemistry.org Another approach is the iodonium-promoted 5-endo-dig carbocyclization of 2-substituted ethynylmalonates, which yields 3-iodo-1H-indene derivatives. scilit.com

The direct oxidative cyclization of 1,5-dienes is another valuable method for creating substituted tetrahydrofurans, a related cyclic system, and highlights the utility of oxidative cyclization strategies. bohrium.com These intramolecular events are designed to efficiently close the ring and establish the fundamental dihydroindene framework.

Palladium-Catalyzed Coupling Approaches for Aryl-Halide Functionalization

Palladium catalysis plays a significant role in the synthesis of indane derivatives. researchgate.net Tandem phosphine-palladium catalysis, for example, can be used to synthesize functionalized alkylidene indanes and indanones from 2-iodobenzylmalonates and 2-iodobenzoylacetates. nih.govacs.orgacs.org This method involves a phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization. nih.govacs.orgacs.org

Palladium-catalyzed reactions are also crucial for aryl-halide functionalization, a key step in preparing the molecule for the introduction of the bromo and chloro substituents. These coupling reactions allow for the precise formation of carbon-carbon bonds, building the complexity of the molecule before the final halogenation steps. The versatility of palladium catalysts allows for a wide range of substrates to be used, making it a cornerstone of modern synthetic organic chemistry.

Regioselective Halogenation and Halogen Exchange Strategies

With the dihydroindene core constructed, the next critical phase is the introduction of the bromine and chlorine atoms at the desired positions on the aromatic ring. This requires highly regioselective halogenation methods.

Direct Bromination and Chlorination Protocols on Indene Derivatives

Direct halogenation of the dihydroindene ring system is a common strategy. Photobromination of substituted indan-1-one derivatives has been shown to yield various bromo-substituted products. tubitak.gov.tr The use of N-halosuccinimides (NBS for bromination and NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) allows for mild and regioselective halogenation of a broad range of arenes and heterocycles. organic-chemistry.orgnih.gov This method offers high yields and control over the position of halogenation. organic-chemistry.orgnih.gov

Palladium-catalyzed C-H bromination and chlorination have also been developed, offering an alternative to classic electrophilic substitution and allowing for meta-selective halogenation of aniline (B41778) and benzoic acid derivatives. nih.gov These advanced methods provide synthetic chemists with the tools to precisely install halogen atoms onto the dihydroindene framework.

| Halogenation Method | Reagent | Key Features |

| Photobromination | Bromine (Br₂) | Can lead to a mixture of products. tubitak.gov.tr |

| N-Halosuccinimide Halogenation | NBS, NCS | Mild, regioselective, and high-yielding. organic-chemistry.orgnih.gov |

| Palladium-Catalyzed C-H Halogenation | N-bromophthalimide (NBP) | Allows for meta-selective halogenation. nih.gov |

Halogen Interconversion Methodologies in Dihydroindene Systems

In some synthetic routes, it may be advantageous to introduce one halogen and then exchange it for another. The Finkelstein reaction is a classic example of a halogen exchange reaction, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone. wikipedia.org While the classic Finkelstein reaction is an equilibrium process, it can be driven to completion by taking advantage of the differing solubilities of the halide salts. wikipedia.org

Aromatic Finkelstein reactions, for the exchange of halogens on an aromatic ring, are also possible but often require catalysis, for instance, with copper(I) iodide in combination with diamine ligands. wikipedia.org Halogen exchange reactions can also be achieved using organic halides as the halogen source, facilitated by titanocene (B72419) dihalides and trialkyl aluminum. organic-chemistry.org These methods provide an additional layer of synthetic flexibility in the preparation of dihalogenated dihydroindene systems.

Optimization of Reaction Conditions and Yield Enhancement for Target Compound Synthesis

The synthesis of 6-bromo-4-chloro-2,3-dihydro-1H-indene can be envisioned from its corresponding ketone precursor, 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one. The critical step in this transformation is the reduction of the carbonyl group to a methylene (B1212753) group. A classic and effective method for this conversion is the Wolff-Kishner reduction. The optimization of this reaction is paramount for achieving high yields and purity of the target compound.

The Huang-Minlon modification of the Wolff-Kishner reduction offers a more practical and higher-yielding approach compared to the original procedure. onlineorganicchemistrytutor.comwikipedia.orgunacademy.com This modification involves refluxing the carbonyl compound with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. unacademy.com A key aspect of the optimization is the removal of water and excess hydrazine by distillation after the initial formation of the hydrazone, which allows the reaction temperature to rise, driving the reduction to completion. wikipedia.org This technique has been shown to significantly shorten reaction times and improve yields, with some reactions reaching 95% yield compared to 48% with traditional methods. wikipedia.org

For sterically hindered ketones, further modifications, such as the Barton modification, which employs sodium metal in diethylene glycol at higher temperatures, can be effective. wikipedia.org The choice of base and solvent system is also critical. While traditional methods use sodium ethoxide in ethanol (B145695) under pressure, the Huang-Minlon modification's use of potassium hydroxide in diethylene glycol is generally more efficient. unacademy.com The use of crown ethers has been shown to enhance the reaction rate by dissociating the ion pair of the hydrazone anion. lscollege.ac.in

The table below summarizes key parameters that can be optimized for the Wolff-Kishner reduction of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one.

| Parameter | Traditional Wolff-Kishner | Huang-Minlon Modification | Key Optimization Considerations for 6-Bromo-4-chloro-2,3-dihydro-1H-indene Synthesis |

|---|---|---|---|

| Reducing Agent | Anhydrous Hydrazine | Hydrazine Hydrate (85%) | Use of hydrazine hydrate is safer and more cost-effective. unacademy.com |

| Base | Sodium Ethoxide | Potassium Hydroxide or Sodium Hydroxide | Potassium hydroxide is a strong, effective base for this reaction. |

| Solvent | Ethanol (in sealed tube) | Diethylene Glycol or Triethylene Glycol | A high-boiling solvent allows for the necessary high reaction temperatures (around 200°C) for the decomposition of the hydrazone. onlineorganicchemistrytutor.comwikipedia.org |

| Temperature | ~180°C (under pressure) | Reflux, then ~200°C | Stepwise temperature increase is crucial for initial hydrazone formation followed by reduction. onlineorganicchemistrytutor.com |

| Reaction Time | Can be several days | A few hours | The Huang-Minlon modification significantly reduces the reaction time. wikipedia.org |

| Yield | Often moderate | Generally high | Optimization of parameters can lead to yields exceeding 90%. wikipedia.org |

Green Chemistry Approaches and Sustainable Synthetic Routes for Halogenated Indenes

While the Wolff-Kishner reduction is effective, its harsh conditions, including high temperatures and the use of corrosive bases and a toxic solvent like ethylene (B1197577) glycol, are not ideal from a green chemistry perspective. unigoa.ac.in Consequently, research has focused on developing more sustainable synthetic routes for halogenated indenes.

One promising green alternative is catalytic transfer hydrogenation . This method avoids the use of stoichiometric, often hazardous, reducing agents and typically proceeds under milder conditions. nih.gov For the reduction of indenones, catalysts such as (R,R)-Ts-DENEB can be employed with a hydrogen source like a formic acid/triethylamine mixture in a more benign solvent such as methanol. nih.gov These reactions can often be carried out at room temperature, significantly reducing energy consumption. nih.gov

Another avenue for a greener synthesis involves replacing hazardous solvents in the Wolff-Kishner reduction. Propylene (B89431) glycol, which is less toxic than ethylene glycol, has been explored as a more environmentally friendly solvent for this reaction. researchgate.net Glycerol, a biodegradable and non-toxic solvent, has also been investigated as a green medium for carbonyl reductions. unigoa.ac.in Furthermore, the use of alternative energy sources, such as solar irradiation, to provide the necessary heat for the reaction can significantly reduce the carbon footprint of the synthesis. researchgate.net

Microwave-assisted organic synthesis represents another green approach. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. researchgate.net The Huang-Minlon modification of the Wolff-Kishner reduction has been successfully adapted to microwave conditions, offering a rapid and efficient method for the deoxygenation of ketones. researchgate.net

The development of catalytic methods using molecular hydrogen is considered one of the greenest approaches to reduction, as it generates only water as a byproduct. researchgate.net However, the applicability of this method can be limited by functional group compatibility. unigoa.ac.in

The following table outlines some green chemistry approaches applicable to the synthesis of halogenated indenes.

| Green Chemistry Approach | Description | Potential Application to 6-Bromo-4-chloro-2,3-dihydro-1H-indene Synthesis | Advantages |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Reduction using a catalyst and a hydrogen donor (e.g., formic acid). nih.gov | Reduction of 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one. | Milder reaction conditions, avoids hazardous reagents, potential for high stereoselectivity. nih.gov |

| Use of Greener Solvents | Replacing toxic solvents like ethylene glycol with alternatives such as propylene glycol or glycerol. unigoa.ac.inresearchgate.net | In a modified Wolff-Kishner reduction. | Reduced toxicity and environmental impact. researchgate.net |

| Alternative Energy Sources | Utilizing microwave irradiation or solar energy for heating. researchgate.netresearchgate.net | To drive the Wolff-Kishner reduction. | Reduced energy consumption and faster reaction times. researchgate.net |

| Catalytic Hydrogenation | Reduction using H₂ gas and a metal catalyst. researchgate.net | Reduction of the indenone precursor. | Atom-economical, produces only water as a byproduct. unigoa.ac.in |

Chemical Reactivity and Functional Group Transformations of 6 Bromo 4 Chloro 2,3 Dihydro 1h Indene

Electrophilic Aromatic Substitution Reactions on the Dihydroindene Core

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. youtube.com In the case of 6-bromo-4-chloro-2,3-dihydro-1H-indene, the regiochemical outcome of such reactions is controlled by the directing effects of the existing substituents.

The substituents on the aromatic ring are:

A chloro group at the C4 position (ortho-, para-directing, deactivating).

A bromo group at the C6 position (ortho-, para-directing, deactivating).

An alkyl group (the fused dihydroindene ring) at the C2 and C3 positions (ortho-, para-directing, activating).

The available positions for substitution on the aromatic ring are C5 and C7. The directing effects of the substituents on these positions can be summarized as follows:

| Position for Substitution | Directing Influence of Chloro (C4) | Directing Influence of Bromo (C6) | Directing Influence of Alkyl Ring | Net Effect |

| C5 | Ortho (favorable) | Meta (unfavorable) | Para (favorable) | Activated |

| C7 | Meta (unfavorable) | Ortho (favorable) | Ortho (favorable) | Activated, but sterically hindered |

Based on this analysis, electrophilic attack is most likely to occur at the C5 position, which is activated by both the alkyl ring (para) and the chloro group (ortho) and is less sterically hindered than the C7 position. Common EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Cl₂/AlCl₃), and sulfonation (fuming H₂SO₄) would be expected to yield the 5-substituted product predominantly. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution Reactions of the Halogen Moieties

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com The 6-bromo-4-chloro-2,3-dihydro-1H-indene scaffold lacks such activating groups. Therefore, direct substitution of the bromide or chloride by nucleophiles like hydroxides, alkoxides, or amines via the addition-elimination mechanism would require extremely harsh conditions of high temperature and pressure.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. youtube.com This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂). The base would first abstract a proton from a position ortho to one of the halogens. The subsequent elimination of the halide ion would form a benzyne. The nucleophile then adds to the benzyne, followed by protonation, to yield the product. This mechanism can lead to a mixture of regioisomers, as the incoming nucleophile can attack either carbon of the triple bond. youtube.com

In the context of SNAr, the rate of reaction is often influenced by the electronegativity of the halogen, making aryl fluorides the most reactive and aryl iodides the least. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the inductive electron withdrawal of the halogen. youtube.com

Transition-Metal Catalyzed Cross-Coupling Reactions on Halogenated Dihydroindenes

Transition-metal catalysis provides a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds, representing the most practical method for functionalizing 6-bromo-4-chloro-2,3-dihydro-1H-indene. mdpi-res.com A key aspect of this substrate is the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. libretexts.org This selectivity allows for the stepwise functionalization of the molecule, with the C-Br bond reacting preferentially under milder conditions.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound (like a boronic acid or ester). nih.gov For 6-bromo-4-chloro-2,3-dihydro-1H-indene, reaction with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a base (e.g., Na₂CO₃, K₂CO₃) would selectively occur at the more reactive C-Br bond. libretexts.orgsumitomo-chem.co.jp This would yield a 6-aryl-4-chloro-2,3-dihydro-1H-indene derivative, leaving the C-Cl bond intact for potential subsequent transformations under more forcing conditions. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions The following table illustrates typical conditions for the selective coupling at a C-Br bond in the presence of a C-Cl bond.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | 6-Bromo-4-chloro-dihydroindene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Chloro-6-phenyl-dihydroindene |

| 2 | 6-Bromo-4-chloro-dihydroindene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4-Chloro-6-(4-methoxyphenyl)-dihydroindene |

| 3 | 6-Bromo-4-chloro-dihydroindene | Pyridine-3-boronic acid | CataXCium A Pd G3 | K₂CO₃ | 1,4-Dioxane/H₂O | 4-Chloro-6-(pyridin-3-yl)-dihydroindene |

The Sonogashira and Heck reactions are palladium-catalyzed methods for forming C-C bonds with alkynes and alkenes, respectively.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orglibretexts.org Applying this to 6-bromo-4-chloro-2,3-dihydro-1H-indene would allow for the introduction of an alkynyl group selectively at the C6 position. nih.govorganic-chemistry.org

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. ustc.edu.cn This reaction would also be expected to proceed selectively at the C-Br bond, allowing for the synthesis of 6-alkenyl-4-chloro-2,3-dihydro-1H-indene derivatives.

Table 2: Representative Sonogashira and Heck Coupling Reactions The following table illustrates expected outcomes for selective Sonogashira and Heck couplings.

| Reaction | Coupling Partner | Catalyst System | Base | Product |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-Chloro-6-(phenylethynyl)-dihydroindene |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 4-Chloro-6-((trimethylsilyl)ethynyl)-dihydroindene |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 4-Chloro-6-((E)-styryl)-dihydroindene |

| Heck | Methyl acrylate | Pd(OAc)₂ | NaOAc | Methyl (E)-3-(4-chloro-dihydroinden-6-yl)acrylate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. beilstein-journals.org This methodology allows for the reaction of aryl halides with amines, amides, alcohols, or phenols. nih.gov Using a suitable palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine (B1218219) ligand (such as Xantphos or SPhos) and a base (like Cs₂CO₃ or K₂CO₃), 6-bromo-4-chloro-2,3-dihydro-1H-indene could be selectively coupled with various nitrogen or oxygen nucleophiles at the C6 position. beilstein-journals.org

Table 3: Representative Buchwald-Hartwig Coupling Reactions The following table illustrates expected conditions for C-N and C-O bond formation.

| Bond Type | Nucleophile | Catalyst / Ligand | Base | Product |

| C-N | Aniline (B41778) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | N-(4-chloro-dihydroinden-6-yl)aniline |

| C-N | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | 4-(4-chloro-dihydroinden-6-yl)morpholine |

| C-O | Phenol | Pd(OAc)₂ / Xantphos | K₂CO₃ | 4-Chloro-6-phenoxy-dihydroindene |

Reduction and Oxidation Pathways of the Dihydroindene System

The 6-bromo-4-chloro-2,3-dihydro-1H-indene molecule can undergo reduction and oxidation reactions targeting either the halogen substituents or the dihydroindene core.

Reduction: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom. The C-Br bond is more readily cleaved under these conditions than the C-Cl bond, allowing for the selective reduction to 4-chloro-2,3-dihydro-1H-indene. Complete dehalogenation to 2,3-dihydro-1H-indene would require more forcing conditions.

Oxidation: The dihydroindene system contains benzylic C-H bonds at the C1 and C3 positions. These positions are susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Such a reaction would likely lead to the formation of a ketone at the C1 position, yielding 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one, provided the reaction conditions are controlled to avoid over-oxidation and degradation of the aromatic ring. glpbio.com

Derivatization of the Saturated Ring: Stereoselective Functionalization Strategies

The introduction of specific stereocenters into the saturated five-membered ring of 6-bromo-4-chloro-2,3-dihydro-1H-indene is a critical step in the synthesis of complex, chiral molecules. While direct stereoselective functionalization of the saturated C2-C3 bond presents significant challenges due to the unactivated nature of the C-H bonds, a common and effective strategy involves the temporary introduction of unsaturation to form the corresponding indene (B144670) derivative. This allows for the application of well-established stereoselective transformations on the double bond, followed by reduction to the desired saturated, functionalized indane.

A key initial step in this strategy is the dehydrogenation of the 6-bromo-4-chloro-2,3-dihydro-1H-indene to form 6-bromo-4-chloro-1H-indene. This can be achieved through various oxidation methods. Once the indene is formed, several powerful stereoselective reactions can be employed to introduce functionality at the C1 and C2 positions (which correspond to the C2 and C3 positions of the original dihydroindene after subsequent reduction).

Asymmetric Dihydroxylation

One of the most reliable methods for installing vicinal diols with high stereocontrol is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups across the double bond of the indene in a syn-selective manner. The choice of the chiral ligand, typically derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates which face of the alkene is hydroxylated, allowing for the predictable formation of either enantiomer of the resulting diol. wikipedia.org

For the 6-bromo-4-chloro-1H-indene intermediate, this would result in the formation of a chiral 1,2-diol. Subsequent reduction of the remaining double bond within the indene ring system would yield the desired stereochemically defined 6-bromo-4-chloro-2,3-dihydro-1H-indene-1,2-diol. The reaction is known for its high enantioselectivity and tolerance of a wide range of functional groups.

Table 1: Representative Conditions for Sharpless Asymmetric Dihydroxylation of Indene

| Entry | Chiral Ligand | Oxidant | Solvent System | Temperature (°C) | Enantiomeric Excess (ee) |

| 1 | (DHQD)₂PHAL | K₃[Fe(CN)₆] | t-BuOH/H₂O | 0 | >95% |

| 2 | (DHQ)₂PHAL | NMO | Acetone/H₂O | rt | >95% |

Data is illustrative for the indene scaffold and is based on established protocols for similar substrates.

Enantioselective Epoxidation and Ring-Opening

Another powerful strategy for the stereoselective functionalization of the indene intermediate is asymmetric epoxidation, followed by nucleophilic ring-opening of the resulting epoxide. The Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst, is a highly effective method for the enantioselective formation of epoxides from unfunctionalized olefins like indene. nih.gov This reaction typically provides the epoxide with high enantiomeric excess.

Once the chiral 6-bromo-4-chloro-1,2-epoxy-2,3-dihydro-1H-indene is formed, the epoxide ring can be opened by a variety of nucleophiles. mdpi.comyoutube.com This ring-opening generally proceeds with high regioselectivity and stereospecificity, typically via an SN2-type mechanism, resulting in the inversion of stereochemistry at the center of attack. youtube.com This two-step sequence allows for the introduction of a wide array of functional groups, leading to the formation of amino alcohols, diols, and other valuable derivatives. The stereochemistry of the final product is controlled by both the initial epoxidation step and the regioselectivity of the ring-opening. mdpi.com

Table 2: Stereoselective Epoxidation and Ring-Opening of Indene Derivatives

| Step | Reaction | Catalyst/Reagent | Typical Outcome |

| 1 | Asymmetric Epoxidation | Chiral Mn-salen complex (Jacobsen's catalyst) | High enantioselectivity (>85% ee) |

| 2 | Nucleophilic Ring-Opening | H₂O/H⁺ | trans-diol |

| 2 | Nucleophilic Ring-Opening | NaN₃ followed by reduction | trans-amino alcohol |

| 2 | Nucleophilic Ring-Opening | R₂NH | trans-amino alcohol derivative |

This table illustrates the general outcomes for the epoxidation and subsequent ring-opening of the indene core.

Enzymatic and Bio-catalytic Approaches

In addition to traditional chemical catalysis, enzymatic methods offer a green and highly selective alternative for the functionalization of the indene core. Dioxygenase enzymes, for instance, are capable of catalyzing the syn-dihydroxylation of aromatic and olefinic compounds. core.ac.uk The use of different dioxygenases, such as naphthalene (B1677914) dioxygenase (NDO), biphenyl (B1667301) dioxygenase (BDO), and cumene (B47948) dioxygenase (CDO), can even lead to the formation of enantiocomplementary diols from the same indene substrate, providing access to either enantiomer of the product. core.ac.uk

Furthermore, engineered hemoproteins have been shown to catalyze the enantioselective aminohydroxylation of styrenyl olefins. caltech.edunih.govresearchgate.netdiva-portal.org This biocatalytic approach could potentially be adapted for the direct conversion of 6-bromo-4-chloro-1H-indene to the corresponding chiral amino alcohol, offering a direct and atom-economical route to these valuable building blocks.

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries provides another avenue for controlling the stereochemistry of functionalization. numberanalytics.comnumberanalytics.comwikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the indane scaffold, which then directs the stereochemical outcome of a subsequent reaction. For instance, a carboxylic acid derivative of the indane could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The chiral environment created by the auxiliary can then direct the stereoselective alkylation or other transformations on the five-membered ring. Subsequent removal of the auxiliary reveals the enantiomerically enriched functionalized indane. This methodology is particularly useful for constructing quaternary stereocenters.

These stereoselective functionalization strategies, primarily initiated through a dehydrogenation-functionalization-reduction sequence, provide a robust toolkit for the synthesis of a wide range of chiral derivatives of 6-bromo-4-chloro-2,3-dihydro-1H-indene, enabling their use in the development of complex molecular architectures.

Advanced Structural and Conformational Analysis of 6 Bromo 4 Chloro 2,3 Dihydro 1h Indene and Its Derivatives

X-ray Crystallographic Studies and Solid-State Conformations of Halogenated Dihydroindenes

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on derivatives of 2,3-dihydro-1H-indene reveal that the five-membered ring can adopt various conformations. For instance, in (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, the dihydroindene ring system is nearly planar. nih.govmonash.edu Similarly, in (E)-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one, the indene (B144670) ring system is essentially planar with only a minor deviation. nih.gov

In contrast, halogenated derivatives of other five-membered ring systems, such as tetrahydrothiophene 1,1-dioxide, exhibit twisted conformations in the solid state. researchgate.net This suggests that the introduction of halogen atoms can significantly influence the solid-state packing and conformation due to steric and electronic effects. While a specific crystallographic study for 6-Bromo-4-chloro-2,3-dihydro-1H-indene is not detailed in the provided search results, the data on analogous structures indicate that the solid-state conformation would be a result of the interplay between the inherent flexibility of the dihydroindene core and the packing forces dictated by the halogen substituents.

Below is a representative table of crystallographic data for related dihydroindene derivatives, illustrating the typical parameters obtained from such studies.

| Compound | Formula | Crystal System | Space Group | Key Feature |

| (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one nih.govmonash.edu | C₁₇H₁₁F₃O | Monoclinic | P2₁/c | Nearly planar dihydroindene ring. |

| (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one nih.gov | C₂₁H₂₁NO | Orthorhombic | P2₁2₁2₁ | Essentially planar indene ring system. |

Solution-Phase Conformational Dynamics via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. Advanced NMR techniques provide deeper insights into the conformational preferences and intermolecular interactions.

NOESY is an indispensable NMR technique for determining the spatial proximity of atoms within a molecule. arxiv.org The observation of a cross-peak in a NOESY spectrum indicates that the corresponding nuclei are close in space (typically within 5-6 Å), providing crucial information for conformational analysis. mdpi.com For flexible molecules like dihydroindene derivatives, NOESY can help to establish the preferred conformations in solution by identifying through-space interactions between protons. researchgate.net For instance, in the analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a related indane structure, detailed NMR analysis including 2D techniques was used to unambiguously determine its chemical structure and the spatial arrangement of its atoms. bg.ac.rsresearchgate.netresearchgate.net Although direct NOESY data for 6-Bromo-4-chloro-2,3-dihydro-1H-indene is not available in the search results, the application of this technique would be critical in defining the relative orientation of the protons on the five-membered ring and the aromatic ring.

DOSY is a unique NMR method that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. acs.orgaston.ac.uk This technique, often referred to as "NMR chromatography," is particularly useful for studying aggregation and determining the effective size of molecules in solution. nih.govu-tokyo.ac.jp The diffusion coefficient is inversely proportional to the hydrodynamic radius of the molecule, as described by the Stokes-Einstein equation. u-tokyo.ac.jp

For halogenated compounds, DOSY can be employed to investigate intermolecular interactions, such as halogen bonding, which might lead to aggregation. rsc.org By measuring the diffusion coefficients, one can determine whether the molecules exist as monomers or form larger aggregates in solution. nih.govnih.gov This information is vital for understanding the solution-state behavior of 6-Bromo-4-chloro-2,3-dihydro-1H-indene, as aggregation can significantly impact its reactivity and properties.

Vibrational Spectroscopy (IR and Raman) for Specific Bond Environment Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the chemical environment of specific bonds. For halogenated aromatic compounds, characteristic vibrational frequencies are associated with C-H, C-C, C-Br, and C-Cl bonds.

The C-H stretching vibrations in aromatic structures typically appear in the region of 3000-3100 cm⁻¹. researchgate.net The C-C stretching vibrations within the benzene (B151609) ring are usually observed between 1400 and 1650 cm⁻¹. researchgate.net The C-Br and C-Cl stretching vibrations are found in the fingerprint region of the spectrum, generally below 800 cm⁻¹. For example, in 1-bromo-2-chloroethane, strong absorptions between 880 and 500 cm⁻¹ are attributed to C-Cl and C-Br stretching. docbrown.info

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide detailed assignments of vibrational modes. researchgate.netnih.gov A combined experimental and theoretical study of 6-Bromo-4-chloro-2,3-dihydro-1H-indene would allow for a precise characterization of how the halogen substituents affect the vibrational frequencies of the dihydroindene skeleton.

A summary of expected vibrational frequency ranges for key bonds is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C-C Stretch | 1400 - 1650 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Chiroptical Properties and Stereochemical Investigations of Chiral Dihydroindene Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. researchgate.net CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers. chiralabsxl.com

For chiral derivatives of dihydroindene, CD spectroscopy can be used to assign the absolute stereochemistry by comparing experimental spectra with those of known compounds or with quantum chemical calculations. chiralabsxl.com The enantiomers of a chiral compound will exhibit mirror-image CD spectra. nih.govnih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. Therefore, CD is an invaluable tool for investigating the stereochemical aspects of chiral halogenated dihydroindenes.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact mass of the molecular ion, confirming the chemical formula. For 6-Bromo-4-chloro-2,3-dihydro-1H-indene (C₉H₈BrCl), the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak, which is a powerful diagnostic tool. docbrown.info

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for halogenated compounds include the loss of a halogen atom or a hydrogen halide molecule. youtube.com Alpha-cleavage, where a bond adjacent to the atom with the initial radical cation is broken, is also a common fragmentation mechanism. youtube.comlibretexts.org Analysis of the fragmentation of 6-Bromo-4-chloro-2,3-dihydro-1H-indene would likely show initial loss of Br or Cl radicals, followed by further fragmentation of the dihydroindene ring. The study of these pathways helps to piece together the molecular structure and confirm the connectivity of the atoms. researchgate.netnih.gov

A hypothetical fragmentation table for 6-Bromo-4-chloro-2,3-dihydro-1H-indene is provided below.

| Ion | m/z (for ⁷⁹Br, ³⁵Cl) | Possible Identity |

| [M]⁺ | 229 | Molecular Ion |

| [M-Br]⁺ | 150 | Loss of Bromine radical |

| [M-Cl]⁺ | 194 | Loss of Chlorine radical |

| [M-HBr]⁺ | 148 | Loss of Hydrogen Bromide |

| [M-HCl]⁺ | 193 | Loss of Hydrogen Chloride |

Computational and Theoretical Investigations of 6 Bromo 4 Chloro 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 6-Bromo-4-chloro-2,3-dihydro-1H-indene, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

From these calculations, various electronic properties can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 6-Bromo-4-chloro-2,3-dihydro-1H-indene, an MEP map would likely show negative potential around the bromine and chlorine atoms due to their high electronegativity, and positive potential around the hydrogen atoms. Such information is invaluable for predicting how the molecule will interact with other reagents.

A hypothetical data table summarizing the kind of results a DFT study might produce is shown below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 6-Bromo-4-chloro-2,3-dihydro-1H-indene

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 6-Bromo-4-chloro-2,3-dihydro-1H-indene, MD simulations could provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

MD simulations are also instrumental in studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules, one can analyze the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions. This information is key to understanding its solubility and how it behaves in different chemical environments.

Quantum Chemical Topology (QCT) Analysis and Bonding Nature Assessment

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution in a molecule to characterize the nature of its chemical bonds.

For 6-Bromo-4-chloro-2,3-dihydro-1H-indene, a QTAIM analysis would involve locating the bond critical points (BCPs) for each chemical bond. The properties of the electron density at these points, such as its magnitude and the Laplacian of the electron density, can reveal whether a bond is primarily covalent or has significant ionic character. For instance, the C-Br and C-Cl bonds would be expected to show some degree of ionic character due to the electronegativity difference between the atoms.

QTAIM can also be used to identify non-covalent interactions, such as halogen bonds or weak intramolecular hydrogen bonds, which can influence the molecule's conformation and crystal packing.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR)

Computational methods can be used to predict various spectroscopic properties of a molecule from first principles. For 6-Bromo-4-chloro-2,3-dihydro-1H-indene, this would include predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

To predict the ¹H and ¹³C NMR spectra, the magnetic shielding tensors of the nuclei are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound by comparing the theoretical data with experimental results.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C=C bending, or C-Br and C-Cl stretching. This allows for the assignment of the absorption bands observed in an experimental IR spectrum, providing further structural confirmation.

Table 2: Hypothetical Predicted Spectroscopic Data for 6-Bromo-4-chloro-2,3-dihydro-1H-indene

| Spectroscopy | Predicted Parameter | Hypothetical Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (aromatic protons) | 7.0 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (halogenated carbons) | 115 - 135 ppm |

| IR | C-Br Stretch Frequency | 550 - 650 cm⁻¹ |

Computational Mechanistic Elucidation of Synthetic Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. If 6-Bromo-4-chloro-2,3-dihydro-1H-indene were involved in a synthetic transformation, computational methods could be used to elucidate the reaction pathway.

This typically involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the reaction, allowing researchers to determine the rate-limiting step and understand the factors that control the reaction's outcome and selectivity.

For example, in a nucleophilic aromatic substitution reaction involving 6-Bromo-4-chloro-2,3-dihydro-1H-indene, computational studies could determine whether the nucleophile is more likely to attack the carbon bearing the bromine or the chlorine atom and explain the observed regioselectivity.

Applications of 6 Bromo 4 Chloro 2,3 Dihydro 1h Indene As a Key Synthetic Intermediate

Precursor in the Synthesis of Architecturally Complex Organic Molecules

The presence of two distinct halogen atoms on the aromatic ring of 6-Bromo-4-chloro-2,3-dihydro-1H-indene provides a powerful tool for medicinal and organic chemists. The differential reactivity of the bromo and chloro substituents allows for selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This sequential functionalization is a cornerstone in the construction of architecturally complex organic molecules.

For instance, the bromo group can be selectively coupled under palladium catalysis, leaving the chloro group intact for subsequent transformations. This stepwise approach enables the controlled and predictable assembly of elaborate molecular frameworks. While specific examples utilizing 6-Bromo-4-chloro-2,3-dihydro-1H-indene are not extensively reported, the synthetic utility of similar dihalogenated aromatic compounds is well-established in the synthesis of natural products, pharmaceuticals, and other high-value organic compounds. The dihydroindene scaffold itself can be a key component of biologically active molecules, and the ability to precisely functionalize it opens avenues for creating diverse libraries of compounds for drug discovery.

Illustrative Synthetic Transformations for Dihalogenated Aromatic Intermediates:

| Reaction Type | Reagents and Conditions | Potential Outcome on 6-Bromo-4-chloro-2,3-dihydro-1H-indene |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Selective substitution of the bromo group with an aryl group. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Selective introduction of an alkynyl group at the bromo position. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | Formation of a C-N bond, typically at the more reactive bromo position. |

| Lithiation-Substitution | n-BuLi or t-BuLi followed by an electrophile | Regioselective metal-halogen exchange (often at the bromine) followed by reaction with various electrophiles. |

Development of Novel Heterocyclic Scaffolds Utilizing the Dihydroindene Core

The dihydroindene core of 6-Bromo-4-chloro-2,3-dihydro-1H-indene can serve as a foundational structure for the synthesis of novel heterocyclic compounds. The aliphatic portion of the dihydroindene can be functionalized through various reactions, such as oxidation, reduction, or substitution, to introduce heteroatoms and form new ring systems. The existing halogen substituents on the aromatic ring can then be used to further modify the resulting heterocyclic scaffold.

For example, oxidation of the benzylic positions of the dihydroindene ring can provide access to indanone derivatives, which are versatile intermediates for the synthesis of a wide range of fused heterocycles. Subsequent reactions with binucleophiles can lead to the formation of pyrimidines, benzodiazepines, or other important heterocyclic systems. While direct synthetic routes starting from 6-Bromo-4-chloro-2,3-dihydro-1H-indene are not prominently described, the general strategy of elaborating the dihydroindene core is a recognized approach in heterocyclic chemistry. The presence of the halogen atoms offers the advantage of late-stage diversification of the synthesized heterocyclic scaffolds.

Ligand Design and Metal-Organic Framework (MOF) Component Development

The functional groups on 6-Bromo-4-chloro-2,3-dihydro-1H-indene make it a potential candidate for the design of organic ligands for coordination chemistry and the development of metal-organic frameworks (MOFs). The bromo and chloro substituents can be transformed into coordinating groups, such as carboxylic acids, pyridyls, or nitriles, through established synthetic methodologies. These functionalized dihydroindene derivatives can then act as multitopic linkers to connect metal ions or clusters, forming porous, crystalline MOF structures.

The rigid dihydroindene backbone can provide structural integrity to the resulting framework, while the specific geometry of the coordinating groups would dictate the topology of the MOF. Although there is no specific literature detailing the use of 6-Bromo-4-chloro-2,3-dihydro-1H-indene in MOF synthesis, the broader class of halogenated aromatic compounds is frequently used as precursors for MOF ligands. The ability to tailor the ligand structure by starting from a pre-functionalized core like 6-Bromo-4-chloro-2,3-dihydro-1H-indene is a valuable strategy in the rational design of MOFs with desired properties for applications in gas storage, separation, and catalysis.

Building Block for Advanced Polymeric Materials and Organic Semiconductors

Dihydroindene derivatives have been investigated as building blocks for advanced polymeric materials and organic semiconductors. rsc.orguniv-rennes.fr The rigid and planarizable nature of the dihydroindene core can be exploited to create conjugated polymers with interesting electronic and photophysical properties. The bromo and chloro substituents on 6-Bromo-4-chloro-2,3-dihydro-1H-indene can serve as handles for polymerization reactions, such as Yamamoto or Suzuki polycondensation.

Polymers incorporating the dihydroindene unit may exhibit properties suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orguniv-rennes.fr The halogen atoms can also influence the electronic properties of the resulting polymer by modifying the energy levels of the frontier molecular orbitals. While research has focused more on indenofluorene-based materials, which are structurally related to dihydroindene, the potential for using functionalized dihydroindenes like 6-Bromo-4-chloro-2,3-dihydro-1H-indene as monomers for novel organic electronic materials remains an area of interest. rsc.orguniv-rennes.fr

Potential Polymerization Pathways for Halogenated Monomers:

| Polymerization Type | Key Features | Relevance to 6-Bromo-4-chloro-2,3-dihydro-1H-indene |

| Suzuki Polycondensation | Palladium-catalyzed cross-coupling of dihaloaromatics with diboronic acids or esters. | Could be used to create conjugated polymers by reacting a difunctionalized derivative of the title compound. |

| Yamamoto Polycondensation | Nickel-catalyzed homocoupling of dihaloaromatics. | Could potentially be used to create polymers from the title compound itself, though selectivity might be an issue. |

| Stille Polycondensation | Palladium-catalyzed cross-coupling of dihaloaromatics with organostannanes. | Another versatile method for forming C-C bonds in a polymer backbone. |

Chemically Modified Electrodes and Sensing Applications Based on Dihydroindene Frameworks

The dihydroindene framework, when appropriately functionalized, can be used to modify electrode surfaces for sensing applications. Derivatives of 6-Bromo-4-chloro-2,3-dihydro-1H-indene could be synthesized to include specific recognition elements for target analytes. These functionalized molecules could then be immobilized on an electrode surface, for example, through electropolymerization or by forming self-assembled monolayers.

The dihydroindene core can provide a stable platform for the sensing moiety, and its electronic properties can be tuned through the substituents on the aromatic ring. Changes in the electrochemical signal upon binding of the analyte to the recognition element would form the basis of the sensing mechanism. While there are no specific reports on the use of 6-Bromo-4-chloro-2,3-dihydro-1H-indene in this context, the general principle of using functionalized aromatic and heterocyclic compounds to create chemically modified electrodes for the detection of various chemical and biological species is a well-established field.

Mechanistic Investigations of Biological Interactions of 6 Bromo 4 Chloro 2,3 Dihydro 1h Indene Derivatives: in Vitro and Computational Approaches

Molecular Target Identification and Validation Strategies In Vitro

Identifying the specific molecular partners of a bioactive compound is the foundational step in understanding its mechanism of action. For derivatives of 6-bromo-4-chloro-2,3-dihydro-1H-indene, a variety of in vitro techniques can be employed to discover and validate their biological targets.

Affinity-based proteomic profiling is a powerful chemical biology strategy used to identify the direct binding partners of a small molecule within a complex proteome. researchgate.net This technique typically involves chemically modifying the compound of interest—in this case, a derivative of 6-bromo-4-chloro-2,3-dihydro-1H-indene—to create a probe. This probe retains its core structure for target binding but also includes a reporter tag (like biotin) and a reactive group (like a photo-crosslinker) for covalently capturing its targets upon UV irradiation. researchgate.net

The general workflow involves incubating the probe in a cell lysate or living cells, allowing it to bind to its protein targets. After UV activation, the probe forms a covalent bond with its interacting proteins. The tagged protein-probe complexes can then be enriched and isolated from the complex mixture, often using affinity purification methods like streptavidin beads if biotin (B1667282) was used as the tag. nih.gov Finally, the captured proteins are identified using mass spectrometry, revealing the potential molecular targets of the original compound. olink.comnih.gov While specific applications of this technique to 6-bromo-4-chloro-2,3-dihydro-1H-indene derivatives are not detailed in available literature, it represents a key strategy for de novo target discovery for this compound class. rsc.org

Derivatives of the 2,3-dihydro-1H-indene core have been investigated as potent inhibitors of various enzymes. These studies are critical for validating specific proteins as targets and understanding the nature of the inhibition.

Tubulin Polymerization Inhibition: A series of novel 2,3-dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a key process in cell division, making it an attractive target for anticancer drugs. nih.gov Certain derivatives were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Compound 12d from one such study emerged as a particularly potent derivative, inhibiting tubulin polymerization with an IC50 value of 1.5 µM, comparable to the well-known inhibitor Combretastatin A-4 (CA-4). nih.gov This inhibition of microtubule dynamics leads to disruption of the cell cycle and subsequent antitumor effects. nih.gov

Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, indene-derived hydrazides have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of the disease. mdpi.com The inhibitory potential of these compounds was assessed in vitro, with structure-activity relationship studies indicating that the position of substituents on the indene (B144670) core significantly impacts efficacy. mdpi.com For instance, molecule SD-30 , which features a hydrogen bond donor group at the para-position, demonstrated the highest AChE inhibition in its series with an IC50 of 13.86 ± 0.163 µM. mdpi.com

| Compound Class | Target Enzyme | Lead Compound | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Dihydro-1H-indene Analogs | Tubulin Polymerization | 12d | 1.5 | nih.gov |

| Indene-Derived Hydrazides | Acetylcholinesterase (AChE) | SD-30 | 13.86 ± 0.163 | mdpi.com |

| Indene-Derived Hydrazides | Butyrylcholinesterase (BuChE) | SD-30 | 48.55 ± 0.136 | mdpi.com |

Beyond enzymes, indene derivatives have been developed to target specific receptors, particularly nuclear receptors involved in gene transcription.

Retinoic Acid Receptor α (RARα) Agonists: A series of novel indene derivatives have been synthesized and evaluated as agonists for the Retinoic Acid Receptor α (RARα), a ligand-dependent transcription factor that is a crucial drug target in cancer therapy. mdpi.comnih.gov Receptor binding assays were employed to determine the affinity of these compounds for RARα. One of the most promising compounds, 36d (4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid), exhibited a moderate binding affinity for RARα. nih.gov These assays are fundamental in confirming that the biological effects of these compounds are mediated through direct interaction with the intended receptor target. nih.gov The indene skeleton has been established as a promising framework for the development of new RARα agonists. nih.gov

| Compound Class | Target Receptor | Lead Compound | Binding Activity | Reference |

|---|---|---|---|---|

| Indene Derivatives | Retinoic Acid Receptor α (RARα) | 36d | Moderate Binding Affinity | nih.gov |

Structure-Mechanism Relationships for Biological Interactions (focus on chemical modification impact)

Understanding how specific chemical modifications to the 6-bromo-4-chloro-2,3-dihydro-1H-indene scaffold affect biological activity is key to rational drug design. The presence and position of the bromine and chlorine atoms are particularly significant. Halogen atoms can form halogen bonds (XBs), which are noncovalent interactions between the electropositive region on a halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a protein. nih.govresearchgate.net

The bromine and chlorine on the indene ring can participate in such interactions within a biological target's binding pocket, contributing to the compound's affinity and specificity. nih.gov The strength and geometry of these interactions are dependent on the specific halogen, with bromine forming stronger halogen bonds than chlorine. researchgate.net

Studies on other indene derivatives have demonstrated the critical impact of substituents. For AChE inhibitors, moving a hydroxyl group from the para- to the meta-position on a pendant benzylidene ring resulted in a significant decrease in inhibitory activity, highlighting the precise geometric requirements for effective binding. mdpi.com Similarly, for RARα agonists, the nature of the alkoxyl or alkyl groups incorporated into the indane structure was a determining factor for binding affinity and agonist activity. mdpi.com These findings underscore that the biological mechanism of 6-bromo-4-chloro-2,3-dihydro-1H-indene derivatives is intricately linked to the electronic and steric properties of their substituents, with the halogen atoms playing a potentially crucial role in target recognition and binding orientation. nih.govmdpi.com

Computational Modeling of Ligand-Target Interactions (e.g., Molecular Docking, Pharmacophore Modeling)

Computational methods provide invaluable insight into how ligands like 6-bromo-4-chloro-2,3-dihydro-1H-indene derivatives interact with their targets at an atomic level.

Molecular Docking: This technique is widely used to predict the binding pose and affinity of a small molecule within the active site of a target protein. For the dihydro-1H-indene derivatives targeting tubulin, molecular docking studies confirmed that the most potent compounds fit well into the colchicine binding site. nih.gov These models help rationalize the observed structure-activity relationships, showing how specific functional groups on the indene ring form key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the binding pocket. nih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A pharmacophore model can be generated based on a set of active molecules and used to screen virtual libraries for new compounds with the potential for similar activity.

Computational studies, such as Density Functional Theory (DFT), can also be used to investigate the electronic properties of the molecules, including the electrostatic potential around the bromine and chlorine atoms, to better understand their propensity for forming halogen bonds and other intermolecular interactions. nih.gov Such computational analyses are essential for optimizing lead compounds and designing new derivatives with improved potency and selectivity.

Cellular Pathway Modulation Studies In Vitro (e.g., Cell Cycle Arrest, Apoptosis, Nitric Oxide Production)

To connect molecular interactions with cellular effects, in vitro cell-based assays are essential. These studies confirm that the engagement of a molecular target by a compound leads to a desired physiological response.

For the 2,3-dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors, their effect on the cell cycle was investigated. Treatment of cancer cell lines with potent compounds like 12d led to a significant accumulation of cells in the G2/M phase of the cell cycle, which is the characteristic effect of agents that disrupt microtubule function. nih.gov

Furthermore, these compounds were shown to induce apoptosis (programmed cell death), a key mechanism for killing cancer cells. nih.gov Assays measuring markers of apoptosis confirmed that the cell cycle arrest triggered by microtubule disruption ultimately leads to the activation of cell death pathways. These cellular studies validate that the enzymatic inhibition observed in biochemical assays translates into a functional anti-proliferative and pro-apoptotic effect in a cellular context. nih.gov

| Compound Class | Cellular Effect | Assay/Cell Line | Finding | Reference |

|---|---|---|---|---|

| Dihydro-1H-indene Analogs (e.g., 12d) | Cell Cycle Arrest | Cancer Cell Lines (e.g., A549, Hela) | Accumulation of cells in G2/M phase | nih.gov |

| Dihydro-1H-indene Analogs (e.g., 12d) | Apoptosis Induction | Cancer Cell Lines | Induces programmed cell death | nih.gov |

| Indene-Derived Hydrazides (e.g., SD-30) | Inhibition of Aβ Aggregation | Thioflavin T (ThT) assay | Effectively inhibited AChE-induced Aβ aggregation | mdpi.com |

Development of Chemical Probes for Biological Research Based on the Dihydroindene Core

The 2,3-dihydro-1H-indene, or indane, scaffold has emerged as a versatile structural motif for the development of chemical probes to investigate a variety of biological processes. Its rigid bicyclic core provides a defined three-dimensional framework that can be functionalized to achieve specific and high-affinity interactions with biological targets. Researchers have leveraged this core to design and synthesize derivatives with potent biological activities, enabling the exploration of complex cellular mechanisms. These probes are instrumental in target identification and validation, and for elucidating the roles of specific proteins in health and disease.

One prominent area of investigation has been the development of dihydroindene derivatives as inhibitors of tubulin polymerization, a critical process in cell division, making it an important target for anticancer drug discovery. nih.govnih.gov By modifying the dihydroindene core, researchers have created compounds that bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov

In Vitro Evaluation of Dihydroindene-Based Probes

The development of chemical probes from the dihydroindene core often begins with in vitro screening to assess their biological activity. A common approach involves evaluating the antiproliferative effects of these compounds against various cancer cell lines. For instance, a series of novel dihydro-1H-indene derivatives were synthesized and tested for their ability to inhibit the growth of different cancer cells. nih.gov

Detailed structure-activity relationship (SAR) studies are crucial in this phase to identify the most potent and selective compounds. For example, modifications to the substituents on the dihydroindene ring system can dramatically influence the inhibitory activity. In one study, compound 12d emerged as a particularly potent derivative with significant antiproliferative activity against four cancer cell lines. nih.govnih.gov The in vitro evaluation of these compounds provides critical data, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a substance needed to inhibit a biological process by half.

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| 12d | K562 | 0.028 |

| 12d | A549 | 0.035 |

| 12d | HCT116 | 0.087 |

| 12d | MCF-7 | 0.046 |

| 15a | K562 | ~0.196 |

| 15b | K562 | ~0.420 |

Further in vitro assays are employed to elucidate the mechanism of action. For dihydroindene derivatives targeting tubulin, tubulin polymerization assays are performed. These experiments directly measure the ability of the compounds to inhibit the assembly of microtubules. Compound 12d , for example, was shown to effectively inhibit tubulin polymerization in vitro, confirming its mechanism of action. nih.govnih.gov

Computational Approaches in Probe Development

Computational studies, such as molecular docking, play a vital role in understanding the interactions between dihydroindene-based probes and their biological targets at the molecular level. These in silico methods can predict the binding mode and affinity of a compound within the active site of a protein, guiding the design of more potent and selective inhibitors.

For instance, molecular docking studies have been used to investigate the binding of dihydroindene derivatives to the colchicine binding site of tubulin. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov Similarly, in the development of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, molecular docking was used to probe the binding interactions of these compounds within the kinase's active site. pensoft.net The predicted binding affinities from these computational models often correlate well with the experimentally determined in vitro inhibitory activities. pensoft.net

| Compound | IC₅₀ (µM) | Lowest Binding Energy (kcal/mol) |

|---|---|---|

| 7b | 3.1 | -8.97 |

| 9a | 5.7 | - |

| 9b | 3.3 | -9.23 |

| 9c | 4.1 | - |

The integration of in vitro screening and computational modeling provides a powerful strategy for the development of chemical probes based on the dihydroindene core. This synergistic approach accelerates the discovery and optimization of potent and selective molecules that can be used to dissect complex biological pathways and potentially serve as leads for the development of new therapeutic agents.

Future Research Directions and Emerging Opportunities for 6 Bromo 4 Chloro 2,3 Dihydro 1h Indene Research

Integration of Flow Chemistry and Automation in the Synthesis of Halogenated Dihydroindenes

The synthesis of halogenated dihydroindenes, including 6-Bromo-4-chloro-2,3-dihydro-1H-indene, is an area ripe for innovation through the integration of flow chemistry and automation. Continuous-flow processes offer substantial advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless multi-step reactions.

| Technology | Potential Application in Dihydroindene Synthesis | Key Advantages |

| Flow Reactors | Continuous production of 6-Bromo-4-chloro-2,3-dihydro-1H-indene. | Improved heat/mass transfer, enhanced safety, scalability. |

| Automated Platforms | High-throughput screening of reaction conditions (catalysts, solvents, temperature). | Rapid optimization, reduced manual error, data-rich experimentation. |

| Inline Analytics | Real-time monitoring of reaction progress and purity using integrated spectroscopic probes. | Immediate feedback for process control, improved yield and quality. |

| Telescoped Synthesis | Multi-step synthesis of functionalized dihydroindene derivatives without intermediate isolation. | Increased efficiency, reduced waste, shorter production times. |

Exploration of Novel Catalytic Systems for Regio- and Stereoselective Functionalization

The two distinct halogen atoms (bromine and chlorine) on the aromatic ring of 6-Bromo-4-chloro-2,3-dihydro-1H-indene present a unique opportunity for selective functionalization. Future research will heavily invest in the discovery of novel catalytic systems that can distinguish between these two sites, as well as the C-H bonds on the five-membered ring, to achieve high regio- and stereoselectivity.

Transition-metal catalysis, particularly with palladium, rhodium, and copper, will continue to be a major focus. hbni.ac.in The development of sophisticated ligands that can fine-tune the catalyst's electronic and steric properties is crucial for controlling where a subsequent chemical modification occurs. For instance, directing-group strategies may be employed to guide a catalyst to a specific C-H bond adjacent to the existing halogen substituents. Furthermore, gold(I)-catalyzed cascade reactions have shown promise in the stereoselective synthesis of complex indene (B144670) derivatives and could be adapted for functionalizing the dihydroindene core. nih.govresearchgate.net The exploration of enzymatic and biocatalytic methods also represents a promising green chemistry approach, potentially offering unparalleled selectivity under mild conditions. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is fundamental to improving synthetic methods. The application of advanced, in situ spectroscopic techniques offers a window into the dynamic processes occurring during the synthesis and functionalization of 6-Bromo-4-chloro-2,3-dihydro-1H-indene. These methods allow chemists to observe reactive intermediates and track the concentration of reactants, products, and byproducts in real-time without altering the reaction environment. chemcatbio.org

Techniques such as Photon Density Wave (PDW) spectroscopy for analyzing turbid suspensions, and various forms of infrared and Raman spectroscopy, can be integrated directly into reaction vessels or flow reactors. researchgate.netacs.org This provides immediate feedback on reaction kinetics and pathways. chemcatbio.org X-ray absorption spectroscopy can yield valuable information on the valence state and coordination geometry of metal catalysts during the reaction cycle. chemcatbio.orgrsc.org By combining real-time data with computational modeling, researchers can construct detailed mechanistic pictures, leading to more rational and efficient reaction design for halogenated indenes.

| Spectroscopic Technique | Information Gained | Application Area |

| In situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. | Mechanistic investigation, kinetic analysis, process optimization. acs.org |

| X-ray Absorption Spectroscopy (XAS) | Catalyst oxidation state, coordination environment, and electronic structure. | Understanding catalyst activation, deactivation, and turnover. chemcatbio.org |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of transient species and intermediates. researchgate.net | Detailed mechanistic studies of complex transformations. |

| Mass Spectrometry (MS) | Identification of major components and reaction products without workup. | Rapid reaction progress monitoring and product confirmation. |

Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design for Dihydroindene Scaffolds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by providing powerful predictive tools. researchgate.net For dihydroindene scaffolds, AI can be applied to predict the outcomes of unknown reactions, suggest optimal synthetic routes, and design novel derivatives with desired properties. mdpi.comarxiv.org

ML models, trained on vast datasets of known chemical reactions, can identify subtle patterns that govern reactivity and selectivity. nih.gov This allows for the in silico prediction of which catalytic system is most likely to achieve a specific regioselective functionalization on a molecule like 6-Bromo-4-chloro-2,3-dihydro-1H-indene. Generative models can explore vast chemical spaces to design new dihydroindene-based molecules with specific therapeutic profiles, effectively accelerating the early stages of drug discovery. nih.govresearchgate.net As these computational tools become more sophisticated and accessible, they will serve as indispensable partners in the design and execution of complex synthetic campaigns. researchgate.net

Sustainable Synthesis and Resource Efficiency in the Production and Utilization of Halogenated Indene Derivatives

The principles of green chemistry are increasingly guiding synthetic strategy, with a focus on minimizing environmental impact and maximizing resource efficiency. Future research into the synthesis and use of 6-Bromo-4-chloro-2,3-dihydro-1H-indene will prioritize sustainable practices. uni-lj.si

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-4-chloro-2,3-dihydro-1H-indene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically begins with halogenated indanone precursors. For example, 6-bromo-4-chloro-2,3-dihydro-1H-inden-1-one can be reduced using NaBH4 or LiAlH4 in anhydrous THF to yield the corresponding alcohol, followed by acid-mediated cyclization. Reaction conditions such as temperature (0–25°C) and solvent polarity significantly impact intermediate stability and final yield. For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of halogens, while non-polar solvents favor reduction steps .

Q. How can researchers confirm the structural integrity of 6-Bromo-4-chloro-2,3-dihydro-1H-indene using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra to identify proton environments (e.g., dihydroindene protons at δ 2.8–3.2 ppm) and confirm halogen substitution patterns.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., M+ at m/z 245.50 for CHBrClO) and isotopic patterns consistent with bromine/chlorine .

- X-ray Crystallography: Resolve crystal structures to confirm spatial arrangements, as seen in related dihydroindene derivatives with halogen substituents .

Advanced Research Questions

Q. What catalytic systems enable efficient cross-coupling reactions with 6-Bromo-4-chloro-2,3-dihydro-1H-indene?

Methodological Answer: Palladium catalysts (e.g., Pd(PPh)) facilitate Suzuki-Miyaura couplings with aryl boronic acids, while iron-based systems (e.g., Fe(acac)) enable alkynylation via Grignard reagents. For example, 2-iodo-dihydroindenes react with dec-1-yn-1-ylmagnesium bromide under Fe catalysis to form alkynylated products (63% yield). Optimize ligand choice (e.g., phosphine-free systems) to minimize side reactions with halogens .

Q. How do bromine and chlorine substituents influence electronic properties and regioselectivity in substitution reactions?

Methodological Answer: Bromine’s lower electronegativity (vs. chlorine) creates a more electron-deficient aromatic ring, directing nucleophilic attacks to para positions. Computational studies (DFT) reveal that Cl withdraws electron density via inductive effects, while Br’s polarizability stabilizes transition states. For example, in SNAr reactions, Cl at C4 enhances reactivity at C6 due to resonance stabilization .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated dihydroindenes?

Methodological Answer:

- Control Experiments: Compare purity (>98% by HPLC) and stereochemistry (e.g., enantiomeric excess via chiral chromatography).

- Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent carriers (DMSO concentration ≤0.1%) to mitigate cytotoxicity artifacts.

- SAR Studies: Correlate substituent positions (e.g., Br at C6 vs. Cl at C4) with activity trends, as seen in antimicrobial assays for analogous compounds .

Q. What computational modeling approaches predict the conformational stability of 6-Bromo-4-chloro-2,3-dihydro-1H-indene derivatives?

Methodological Answer: